

A Technical Guide to the High-Temperature Thermodynamic Properties of Niobium

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Compound of Interest

Compound Name: *Niobium*

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This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of **niobium** at elevated temperatures. The following sections detail key thermodynamic data, outline the experimental protocols used for their determination, and illustrate the relationships between these properties and the experimental workflows.

Core Thermodynamic Data of Niobium

Niobium, a refractory metal, exhibits robust thermodynamic stability at high temperatures. Its properties are crucial for applications in aerospace, nuclear reactors, and high-performance alloys. The following tables summarize the key thermodynamic properties of **niobium**.

Table 1: Fundamental Thermodynamic and Physical Properties of **Niobium**

Property	Value	Units
Melting Point	2750[1][2]	K
Boiling Point	5017[1][2]	K
Enthalpy of Fusion	26.8[3]	kJ mol ⁻¹
Enthalpy of Vaporization	690[3]	kJ mol ⁻¹
Density (at 293 K)	8.57	g cm ⁻³
Crystal Structure (at STP)	Body-Centered Cubic (bcc)	-

Table 2: High-Temperature Enthalpy of Solid and Liquid **Niobium**

The enthalpy of solid and liquid **niobium** as a function of temperature can be described by the following equations.

- Solid **Niobium** (298 K to 2750 K): $H(T) - H(298.15) = 22.0143t + 4.94408t^2 - 1.88284t^3 + 0.58656t^4 - 0.02184/t$ where $t = T / 1000$ (T in Kelvin) and the result is in kJ mol⁻¹. This is derived from the Shomate Equation provided by the NIST WebBook.[4]
- Liquid **Niobium** (2750 K to 5130 K): $H(T) - H(298.15) = 33.472t + 0.0025t^2 - 1.62248e-8t^3 - 1.51377e-8t^4 - 0.000058/t$ where $t = T / 1000$ (T in Kelvin) and the result is in kJ mol⁻¹. This is derived from the Shomate Equation provided by the NIST WebBook.[4]

Table 3: High-Temperature Specific Heat Capacity (Cp) of Solid and Liquid **Niobium**

The specific heat capacity of solid and liquid **niobium** as a function of temperature can be calculated using the Shomate Equation parameters provided by the NIST WebBook.[4]

- Solid **Niobium** (298 K to 2750 K): $C_p(T) = 22.0143 + 9.88816t - 5.64853t^2 + 1.759691t^3 - 0.021839/t^2$ where $t = T / 1000$ (T in Kelvin) and the result is in J mol⁻¹ K⁻¹.
- Liquid **Niobium** (2750 K to 5130 K): $C_p(T) = 33.47200 + 0.000005t - 4.867440e-8t^2 - 4.541321e-8t^3 + 0.000058/t^2$ where $t = T / 1000$ (T in Kelvin) and the result is in J mol⁻¹ K⁻¹.

Table 4: High-Temperature Entropy (S°) of Solid and Liquid **Niobium**

The standard entropy of solid and liquid **niobium** as a function of temperature can be calculated using the Shomate Equation parameters provided by the NIST WebBook.^[4]

- Solid **Niobium** (298 K to 2750 K): $S^{\circ}(T) = 22.0143\ln(t) + 9.88816t - 2.824265t^2 + 0.586564t^3 - 0.01092/t^2 + 60.52400$ where $t = T / 1000$ (T in Kelvin) and the result is in J mol⁻¹ K⁻¹.
- Liquid **Niobium** (2750 K to 5130 K): $S^{\circ}(T) = 33.47200\ln(t) + 0.000005t - 2.43372e-8t^2 - 1.51377e-8t^3 - 2.9e-9/t^2 + 76.73560$ where $t = T / 1000$ (T in Kelvin) and the result is in J mol⁻¹ K⁻¹.

High-Temperature Phase Transitions

Under ambient pressure, **niobium** maintains a body-centered cubic (bcc) crystal structure up to its melting point. However, at high pressures and high temperatures, a phase transition to an orthorhombic (Pnma) structure has been observed. This transition is significant for understanding the behavior of **niobium** under extreme conditions.

Experimental Protocols for High-Temperature Thermodynamic Property Measurement

The determination of thermodynamic properties of **niobium** at high temperatures requires specialized experimental techniques capable of achieving and accurately measuring extreme conditions. The following are detailed methodologies for key experiments.

Pulse-Heating Calorimetry

This technique is used to measure thermophysical properties of electrically conducting materials, like **niobium**, up to very high temperatures, including the liquid state.

Methodology:

- Sample Preparation: A small, uniform wire or foil of high-purity **niobium** is prepared. The dimensions are precisely measured.
- Experimental Setup: The sample is placed in a controlled atmosphere (inert gas or vacuum) to prevent oxidation. It is connected to a high-current power supply. High-speed pyrometers

are focused on the sample to measure its temperature, and voltage and current sensors are used to measure the electrical energy input.

- **Heating Pulse:** A short, high-current pulse (on the order of microseconds to milliseconds) is passed through the sample, rapidly heating it to temperatures approaching or exceeding its melting point.[5]
- **Data Acquisition:** During the heating pulse, the temperature of the sample, the current passing through it, and the voltage drop across it are recorded at a high sampling rate.
- **Property Calculation:**
 - **Enthalpy:** The enthalpy is calculated by integrating the input power (voltage × current) with respect to time.
 - **Specific Heat Capacity:** The specific heat capacity is determined from the rate of temperature increase and the input power.
 - **Electrical Resistivity:** The electrical resistivity is calculated from the sample's dimensions, the measured voltage, and the current.
- **Melting Point and Enthalpy of Fusion:** The melting point is identified by a plateau in the temperature-time curve. The enthalpy of fusion is the energy absorbed during this plateau.

Laser-Heated Diamond Anvil Cell (LH-DAC)

The LH-DAC technique is employed to investigate the properties of materials under extreme pressures and temperatures, making it suitable for studying the high-pressure phase transitions of **niobium**.

Methodology:

- **Sample Loading:** A micro-sized sample of **niobium** is placed in a sample chamber drilled into a metal gasket, which is then compressed between two diamond anvils. A pressure-transmitting medium (e.g., an inert gas like neon or argon) is often loaded into the sample chamber to ensure hydrostatic pressure.

- **Pressure Application:** The diamond anvils are mechanically driven together to generate high pressures on the sample. The pressure is typically calibrated using a pressure standard, such as the fluorescence of a ruby chip placed in the sample chamber.
- **Laser Heating:** High-power lasers (e.g., Nd:YAG or CO₂) are focused onto the sample through the transparent diamond anvils, heating it to thousands of Kelvin.^[6] Double-sided laser heating systems are often used to minimize temperature gradients across the sample.^[6]
- **Temperature Measurement:** The temperature of the heated spot is measured non-contactly by analyzing the black-body radiation emitted from the sample using a spectrometer.
- **In-situ Characterization:** Simultaneously with heating and pressurization, the crystal structure of the sample is monitored using in-situ techniques like X-ray diffraction (XRD) at a synchrotron source. Changes in the diffraction pattern indicate phase transitions.
- **Data Analysis:** The pressure, temperature, and corresponding crystal structure data are correlated to map out the phase diagram of **niobium** at high pressures and temperatures.

Levitation Calorimetry

This method is used for accurate enthalpy measurements of reactive liquid metals at high temperatures, avoiding contamination from a container.

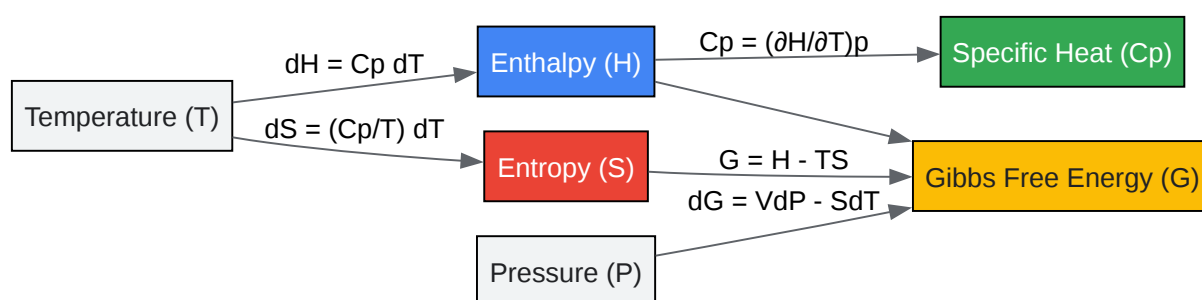
Methodology:

- **Sample Levitation:** A small, spherical sample of **niobium** is levitated within an electromagnetic coil. The induced eddy currents in the sample both heat it and provide the levitating force.
- **Temperature Measurement:** The temperature of the levitated droplet is measured without contact using an optical pyrometer.
- **Calorimetry:** Once the sample reaches the desired temperature, the levitation field is switched off, and the sample drops into a calorimeter of known heat capacity (e.g., a copper block).

- **Enthalpy Calculation:** The enthalpy of the sample at the initial high temperature is determined from the temperature rise of the calorimeter.
- **Data Collection:** This process is repeated for various initial sample temperatures to obtain enthalpy as a function of temperature for both the solid and liquid phases.

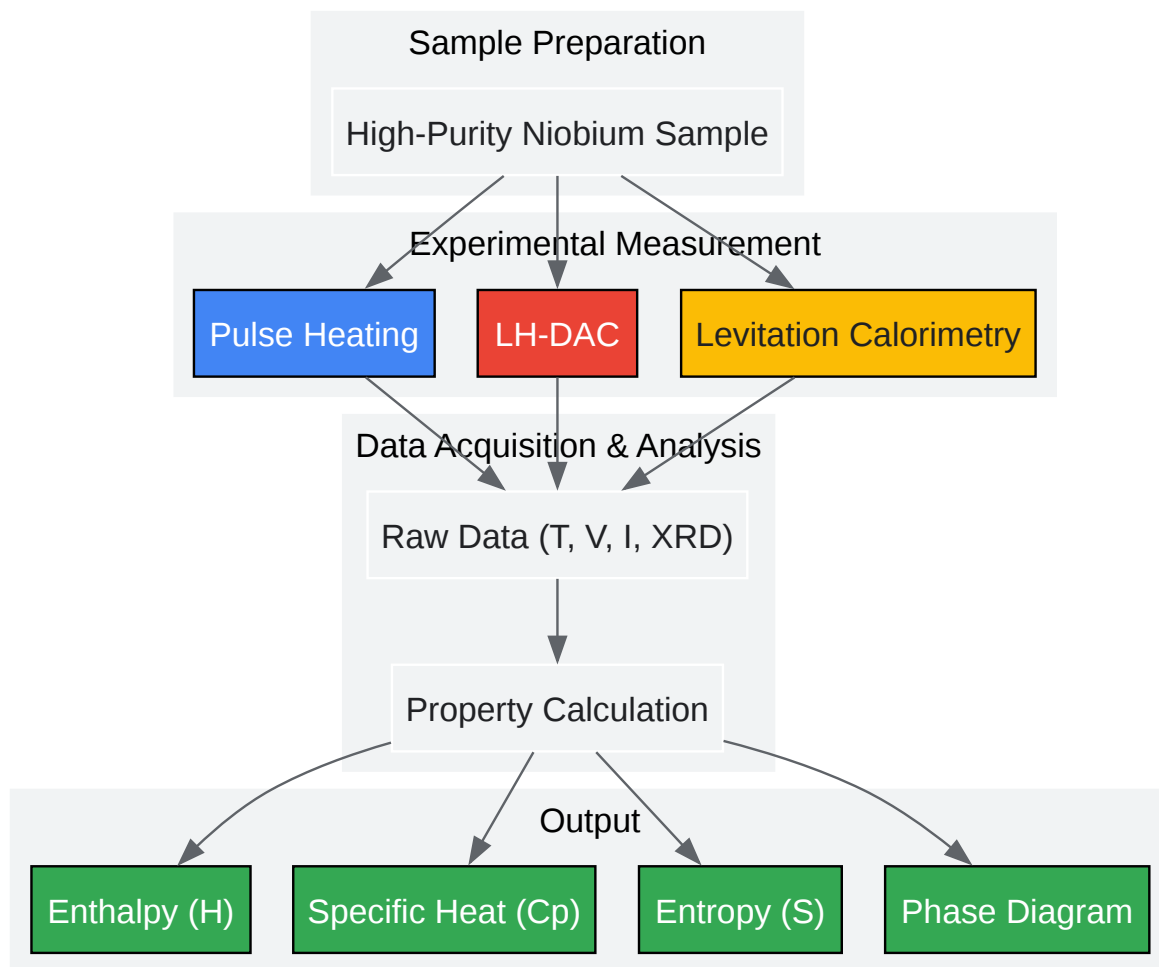
Visualizations

The following diagrams illustrate the relationships between key thermodynamic properties and a typical experimental workflow for their determination.



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Figure 1: Interrelation of key thermodynamic properties.



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Figure 2: Workflow for determining thermodynamic properties.

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